molecular formula C6H6INO2 B1626188 4-Hyxdroxy-2-iodo-3-methoxypyridine CAS No. 405137-17-9

4-Hyxdroxy-2-iodo-3-methoxypyridine

Cat. No. B1626188
CAS RN: 405137-17-9
M. Wt: 251.02 g/mol
InChI Key: LGUAOOINPKQOQO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodo-3-methoxypyridine (4-HIOMP) is an organic compound with a wide range of applications in scientific research. It is a small, water-soluble molecule with a molecular weight of approximately 206 g/mol. It is a versatile molecule that can be used as a starting material for the synthesis of a variety of compounds, and it has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-HIOMP is also used in the synthesis of a variety of other compounds, including polymers and catalysts. In addition, 4-HIOMP has been used in the synthesis of a number of drugs, including antifungals, antivirals, and antibiotics.

Scientific Research Applications

Synthesis and Reactivity

4-Hydroxy-2-iodo-3-methoxypyridine and its derivatives are of significant interest in synthetic chemistry, where their unique structural features facilitate various organic transformations. For instance, the synthesis and electrochemical polymerization of 3′-functionalised terthiophenes, including derivatives of 4-hydroxypyridines, have been explored for the development of new conducting polymers suitable for electrode coating to complex metal ions (Zanardi et al., 2006). Similarly, the preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts, derived from pyridines, have been studied for their potential in second-order nonlinear optics (Anwar et al., 2000).

Chemical Modification and Applications

Chemical modification of pyridine derivatives leads to compounds with diverse reactivities and applications. For instance, Cu-catalyzed N- and O-arylation of hydroxypyridines, including 4-hydroxypyridines, has been successfully achieved, showcasing the potential of these compounds in forming complex molecular architectures (Altman & Buchwald, 2007). Furthermore, the directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide, including methoxypyridine-N-oxide, has been explored to understand the regioselectivity of nitration reactions, highlighting the compound's utility in synthesizing specifically substituted pyridines (Hertog & Ammers, 2010).

Potential for Polymerization and Metal Complex Formation

The ring-opening polymerization of O-carboxyanhydride monomers derived from L-malic acid, using catalysts such as 4-methoxypyridine, has been reported, leading to hydrophilic poly(α-malic acid) polymers that degrade in aqueous solutions within 7 days, indicating potential biomedical applications (Pounder et al., 2011). Additionally, metal complexes of maltol and close analogues, including hydroxypyridinones, have been extensively investigated for their medicinal inorganic chemistry applications, demonstrating the broad utility of these ligands in chelating di- and trivalent metal ions for various therapeutic purposes (Thompson et al., 2006).

properties

IUPAC Name

2-iodo-3-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUAOOINPKQOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458415
Record name 4-Hyxdroxy-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405137-17-9
Record name 4-Hyxdroxy-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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